molecular formula C13H16Cl2N2O3S B4845513 2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4845513
M. Wt: 351.2 g/mol
InChI Key: ZTQXXQPZONIEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a piperazine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves the reaction of 3,4-dichlorophenylacetic acid with piperazine in the presence of a suitable catalyst. The resulting intermediate is then treated with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The methylsulfonyl group may enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-4-16(5-7-17)13(18)9-10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQXXQPZONIEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-DICHLOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

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